5-(Bromomethyl)-N-methyl-3-pyridinamine
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Overview
Description
5-(Bromomethyl)-N-methyl-3-pyridinamine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, along with a methyl group on the nitrogen atom. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-N-methyl-3-pyridinamine typically involves the bromination of N-methyl-3-pyridinamine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For instance, the use of hydrobromic acid (HBr) and paraformaldehyde in acetic acid (AcOH) has been reported to minimize the generation of toxic byproducts and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-N-methyl-3-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Hydrobromic Acid (HBr) and Paraformaldehyde: Used in bromomethylation reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Pyridine N-Oxides: Formed through oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-(Bromomethyl)-N-methyl-3-pyridinamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-N-methyl-3-pyridinamine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: Another brominated pyridine derivative with different functional groups.
3-(Bromomethyl)indole: A bromomethylated indole compound with similar reactivity.
Uniqueness
5-(Bromomethyl)-N-methyl-3-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(bromomethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,3H2,1H3 |
InChI Key |
RRVDIYDGPDEAKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1)CBr |
Origin of Product |
United States |
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